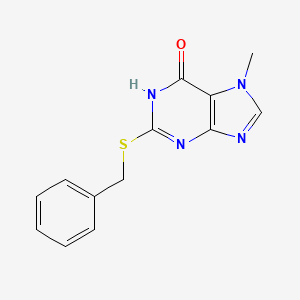![molecular formula C13H11N3OS B6068208 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B6068208.png)
3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one is a heterocyclic compound that has been widely studied for its potential in pharmaceutical applications. This compound is of interest due to its unique structure and potential therapeutic benefits. In
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one is not fully understood. However, studies have suggested that this compound may target specific signaling pathways involved in cancer cell growth and survival. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, it has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one. One area of interest is the development of novel synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic benefits of this compound. Finally, there is a need for in vivo studies to determine the safety and efficacy of this compound as a potential drug candidate.
In conclusion, 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one is a heterocyclic compound that has shown potential in pharmaceutical applications. Its ability to induce apoptosis in cancer cells and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one has been reported in several studies. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzimidazole. This intermediate is then reacted with thioamide to form the desired compound.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one has been studied for its potential as an anticancer agent. Several studies have reported its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12-11-10(8-4-1-2-5-9(8)14-11)15-13-16(12)6-3-7-18-13/h1-2,4-5,14H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGJSZXMZMTLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B6068131.png)
![1-cycloheptyl-4-[(2-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6068138.png)
![N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6068145.png)



![5-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-3-methyl-5-oxo-2-pentanone](/img/structure/B6068167.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6068172.png)
![ethyl 5-chloro-3-[(4-pyridinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B6068178.png)
![1-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6068191.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6068202.png)
![2-methyl-5-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}-1,3-benzothiazole](/img/structure/B6068211.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6068216.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6068222.png)